An In-depth Technical Guide to the Mechanism of Action of BMS-262084
An In-depth Technical Guide to the Mechanism of Action of BMS-262084
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-262084 is a potent, selective, and irreversible small-molecule inhibitor of activated Factor XI (FXIa), a key serine protease in the intrinsic pathway of the coagulation cascade. Preclinical studies have demonstrated its efficacy as an antithrombotic agent with a potentially favorable safety profile, particularly concerning bleeding risk. This document provides a comprehensive overview of the mechanism of action, pharmacological properties, and preclinical evaluation of BMS-262084. It includes detailed summaries of quantitative data, methodologies of key experiments, and visual representations of its place in the coagulation pathway and experimental workflows.
Core Mechanism of Action
BMS-262084 is a 4-carboxy-2-azetidinone-containing compound that functions as an irreversible inhibitor of Factor XIa.[1][2][3] Its primary mechanism involves covalently binding to the active site of the FXIa enzyme, thereby blocking its ability to activate Factor IX. This targeted inhibition effectively dampens the propagation of the intrinsic coagulation cascade, a crucial pathway for thrombus growth and stabilization, without significantly impacting the extrinsic (Tissue Factor) pathway, which is vital for hemostasis.[1][4][5] This selectivity for the intrinsic pathway is believed to contribute to its antithrombotic effects with a reduced propensity for bleeding compared to broader-spectrum anticoagulants.[1][4]
Pharmacological Profile: Quantitative Data
The preclinical pharmacological characteristics of BMS-262084 have been quantified through various in vitro and in vivo studies. The data below summarizes its potency, selectivity, and effects on coagulation parameters.
Table 1: In Vitro Potency and Selectivity
| Target Enzyme | Species | IC50 Value | Reference(s) |
| Factor XIa | Human | 2.8 nM | [1][4][6] |
| Tryptase | Human | 5.0 nM (0.005 µM) | [6] |
| Trypsin | Human | 50 nM (0.05 µM) | [6] |
| Urokinase | Human | 542 nM (0.542 µM) | [6] |
| Plasma Kallikrein | Human | 550 nM (0.55 µM) | [6] |
| Plasmin | Human | 1,700 nM (1.7 µM) | [6] |
| Thrombin (Factor IIa) | Human | 10,500 nM (10.5 µM) | [6] |
| Factor IXa | Human | 17,400 nM (17.4 µM) | [6] |
Table 2: In Vitro and Ex Vivo Effects on Coagulation Parameters
| Assay | Plasma Species | Parameter | Value | Reference(s) |
| aPTT | Human | EC2x | 0.14 µM | [6] |
| aPTT | Rat | EC2x | 2.2 µM | [6] |
| aPTT | Rabbit | EC2x* | 10.6 µM | [2][7] |
| Prothrombin Time (PT) | Rabbit | Effect | No Prolongation | [2] |
| Thrombin Time (TT) | Rabbit | Effect | No Prolongation | [2] |
*EC2x: Concentration required to double the baseline clotting time.
Table 3: In Vivo Antithrombotic Efficacy in Preclinical Models
| Animal Model | Species | Parameter | Dose | Effect | Reference(s) |
| Arteriovenous-Shunt Thrombosis (AVST) | Rabbit | ED50 | 0.4 mg/kg/h IV | 50% reduction in thrombus weight | [2][7] |
| Venous Thrombosis (VT) | Rabbit | ED50 | 0.7 mg/kg/h IV | 50% reduction in thrombus weight | [2][7] |
| Electrolytic Carotid Arterial Thrombosis (ECAT) | Rabbit | ED50** | 1.5 mg/kg/h IV | 50% increase in blood flow | [2][7] |
| FeCl3-Induced Carotid Artery Thrombosis | Rat | Thrombus Weight | 12 mg/kg + 12 mg/kg/h IV | 73% reduction | [6] |
**ED50: Dose that produces 50% of the maximal effect.
Table 4: In Vivo Hemostatic Effects
| Animal Model | Species | Dose | Bleeding Time (Fold-Increase vs. Control) | Reference(s) |
| Cuticle Bleeding Time | Rabbit | 3 mg/kg/h IV | 1.17 ± 0.04 | [2][7] |
| Cuticle Bleeding Time | Rabbit | 10 mg/kg/h IV | 1.52 ± 0.07* | [2][7] |
*Statistically significant (P < 0.05) but slight increase.
Signaling Pathway and Experimental Workflow Visualizations
Coagulation Cascade and BMS-262084 Site of Action
The following diagram illustrates the intrinsic pathway of the coagulation cascade and the specific point of inhibition by BMS-262084.
Workflow for Preclinical In Vivo Thrombosis Model
This diagram outlines the typical workflow for evaluating an antithrombotic agent like BMS-262084 in a preclinical animal model of arterial thrombosis.
Detailed Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following are protocols for key experiments cited in the evaluation of BMS-262084.
In Vitro Assay: Activated Partial Thromboplastin Time (aPTT)
This assay assesses the integrity of the intrinsic and common coagulation pathways.
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Principle: Platelet-poor plasma (PPP) is incubated with a contact activator (e.g., silica, kaolin) and a phospholipid substitute (cephalin) to activate the contact-dependent factors. The time to clot formation is measured after the addition of calcium chloride.[4]
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Procedure:
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Sample Preparation: Obtain platelet-poor plasma by centrifuging citrated whole blood.
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Reagent Preparation: Pre-warm aPTT reagent (containing activator and phospholipid) and 0.025 M calcium chloride (CaCl2) solution to 37°C.
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Incubation: Pipette equal volumes (e.g., 50 µL) of PPP and the aPTT reagent into a coagulometer cuvette. Incubate the mixture at 37°C for a specified time (typically 3-5 minutes) to allow for optimal activation.[8][9]
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Clot Initiation and Measurement: Dispense an equal volume (e.g., 50 µL) of the pre-warmed CaCl2 solution into the cuvette to initiate the clotting cascade. Simultaneously, a timer is started. The time in seconds for a fibrin clot to form is recorded by the coagulometer's optical or mechanical detection system.[8][10]
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Inhibitor Testing: To determine the EC2x, various concentrations of BMS-262084 are spiked into the plasma, and the aPTT is measured for each concentration. The concentration that doubles the baseline aPTT of the vehicle control is then calculated.
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In Vivo Model: Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis
This model is widely used to evaluate the efficacy of antithrombotic agents in an arterial setting.
-
Principle: Topical application of ferric chloride to the adventitial surface of an artery induces oxidative stress and endothelial denudation, leading to the formation of an occlusive thrombus.[2][5]
-
Procedure (adapted for rat/mouse):
-
Anesthesia and Surgery: Anesthetize the animal (e.g., with ketamine/xylazine) and maintain body temperature. Make a midline cervical incision to expose the common carotid artery, carefully separating it from the vagus nerve.[2][6]
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Blood Flow Monitoring: Place a Doppler flow probe around the artery to record baseline blood flow.[1]
-
Drug Administration: Administer BMS-262084 or vehicle via intravenous infusion, typically starting before the injury.
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Vascular Injury: Apply a piece of filter paper (e.g., 1x2 mm) saturated with FeCl₃ solution (e.g., 5-10%) directly onto the adventitial surface of the carotid artery for a fixed duration (e.g., 3 minutes).[1][2]
-
Thrombus Formation: After removing the filter paper, rinse the area with saline. Continuously monitor blood flow until complete vessel occlusion (zero flow) occurs or for a predetermined experimental duration (e.g., 30-60 minutes). The time from FeCl₃ application to stable occlusion is recorded.[1]
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Endpoint Analysis: At the end of the experiment, the injured arterial segment containing the thrombus can be excised, and the thrombus can be isolated and weighed.
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In Vivo Model: Electrolytic-Mediated Carotid Arterial Thrombosis (ECAT)
This model creates a mixed platelet- and fibrin-rich thrombus through electrical injury.
-
Principle: A controlled electrical current applied to the external surface of an artery causes intimal damage, leading to thrombus formation.[3]
-
Procedure (adapted for rabbit):
-
Anesthesia and Surgery: Anesthetize the rabbit (e.g., with ketamine/xylazine). Isolate a segment of the common carotid artery.[3]
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Instrumentation: Place an electromagnetic flow probe proximal to the injury site to monitor carotid blood flow (CBF).
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Drug Administration: Infuse BMS-262084 or vehicle intravenously.
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Electrical Injury: Apply a bipolar electrode to the external surface of the artery. Induce thrombosis by delivering a constant current (e.g., 4 mA) for a set duration (e.g., 3 minutes).[3]
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Monitoring and Endpoint: Monitor CBF continuously for a period (e.g., 90 minutes) to assess the degree of occlusion. Afterward, the thrombus is carefully removed from the arterial segment and its wet weight is determined.[3]
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In Vivo Model: Rabbit Cuticle Bleeding Time
This model assesses the impact of a compound on primary hemostasis.
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Principle: A standardized incision is made in a vascularized area (the nail cuticle), and the time required for bleeding to cease is measured. This test is sensitive to platelet function and certain coagulation factor deficiencies.[11]
-
Procedure:
-
Anesthesia and Preparation: The rabbit is anesthetized or heavily sedated. The hair around the nail is clipped.
-
Drug Administration: BMS-262084 or vehicle is administered as per the study protocol.
-
Incision: A guillotine-type nail clipper is used to make a clean transection of the nail just into the quick, sufficient to produce a free flow of blood.[11]
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Time Measurement: A stopwatch is started at the moment of incision. Blood is carefully blotted every 15-30 seconds with filter paper, ensuring the paper does not touch the wound itself, as this could disturb the forming clot.[11]
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Endpoint: The time from incision until bleeding completely stops (no bloodstain on the filter paper) is recorded as the bleeding time. A pre-determined cutoff time is typically used.
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Clinical Development Status
As of the latest available preclinical reports, there have been no studies published reporting the safety and efficacy of BMS-262084 in human clinical trials.[1][4] Its development status remains in the preclinical phase.
Conclusion
BMS-262084 is a well-characterized preclinical compound that acts as a selective, irreversible inhibitor of Factor XIa. In vitro data confirms its high potency and selectivity, while in vivo animal models of both arterial and venous thrombosis demonstrate its antithrombotic efficacy. A key feature highlighted in these studies is the separation of antithrombotic effects from a significant increase in bleeding time, supporting the hypothesis that targeting FXIa may offer a safer anticoagulation strategy. The detailed protocols and quantitative data presented herein provide a comprehensive foundation for researchers in the field of thrombosis and hemostasis.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calibration and validation of the rabbit model of electrolytic‐mediated arterial thrombosis against the standard‐of‐care anticoagulant apixaban - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]
- 5. cordynamics.com [cordynamics.com]
- 6. Ferric Chloride-Induced Arterial Thrombosis in a Murine Model: Measurement of Occlusion and Sample Collection for Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ferric Chloride-induced Murine Thrombosis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. atlas-medical.com [atlas-medical.com]
- 9. ecat.nl [ecat.nl]
- 10. linear.es [linear.es]
- 11. Bleeding Time Tests | Cornell University College of Veterinary Medicine [vet.cornell.edu]
